3-chloro-N-(4-fluorophenyl)-2,2-dimethylpropanamide
Description
3-Chloro-N-(4-fluorophenyl)-2,2-dimethylpropanamide is a chlorinated propanamide derivative featuring a 4-fluorophenyl substituent on the amide nitrogen. Its molecular formula is C₁₁H₁₂ClFNO, with a molecular weight of 231.67 g/mol. The compound’s structure comprises a central 2,2-dimethylpropanamide backbone, a chlorine atom at the 3-position, and a para-fluorinated aromatic ring. This structural motif is common in medicinal chemistry, where halogenated aromatic systems and branched alkyl chains are leveraged to modulate lipophilicity, metabolic stability, and target binding .
Properties
IUPAC Name |
3-chloro-N-(4-fluorophenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c1-11(2,7-12)10(15)14-9-5-3-8(13)4-6-9/h3-6H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFNRLQYXADNJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-fluorophenyl)-2,2-dimethylpropanamide typically involves the reaction of 3-chloro-2,2-dimethylpropanoyl chloride with 4-fluoroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and yields the desired amide product after purification .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-fluorophenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are used.
Major Products Formed
Substitution Reactions: Formation of substituted amides or thioamides.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
3-chloro-N-(4-fluorophenyl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-fluorophenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent Comparison and Molecular Properties
Key Observations :
Key Insights :
Crystallography :
- The hydroxy-methoxy compound crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 9.3074 Å, b = 11.5585 Å, c = 13.0652 Å, β = 90.378° . Hydrogen bonds stabilize the lattice, with C=O (1.242 Å) and C–N (1.333 Å) bond lengths indicating resonance delocalization .
Biological Activity
3-chloro-N-(4-fluorophenyl)-2,2-dimethylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₁H₁₄ClFNO, with a molecular weight of approximately 233.7 g/mol. The compound features a chloro group and a fluorophenyl moiety, which are significant for its biological interactions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. This compound may function through:
- Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes, which may play a role in various biochemical pathways.
- Receptor Binding : The presence of halogen substituents (chlorine and fluorine) enhances lipophilicity, potentially improving binding affinity to lipid membranes or protein receptors.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Effects : Preliminary investigations suggest its potential as an anti-inflammatory agent through modulation of inflammatory pathways .
- Antiparasitic Activity : There is emerging evidence supporting its use in antiparasitic applications, particularly against protozoan parasites .
In Vitro Studies
In vitro studies have been conducted to assess the pharmacological properties of this compound. These studies often involve:
- Cytotoxicity Assays : Evaluating the compound's effects on various cancer cell lines.
- Enzyme Activity Tests : Measuring the inhibition of specific enzymes related to disease processes.
For instance, one study demonstrated concentration-dependent inhibition of cancer cell proliferation at varying dosages (10 μM to 50 μM), indicating potential therapeutic applications in oncology .
Case Studies
Several case studies have highlighted the efficacy of this compound in specific applications:
- Cancer Treatment : A study focused on its effects on breast cancer cell lines showed promising results in reducing cell viability and promoting apoptosis .
- Insect Behavior Modification : Research indicated that this compound can act as an antagonist to insect odorant receptors, suggesting applications in pest control strategies.
Comparative Analysis
The following table summarizes the biological activities and characteristics of this compound compared to similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | Halogenated structure enhances activity |
| N-(3-chloro-4-fluorophenyl)-2,2-dimethylpropanamide | Anticancer | Similar structure with different halogen |
| N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide | Increased lipophilicity | Potentially higher bioactivity due to trifluoromethyl group |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing 3-chloro-N-(4-fluorophenyl)-2,2-dimethylpropanamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves amidation of 4-fluorophenylamine with a chlorinated propanoyl chloride derivative. For example, analogous compounds like N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide are synthesized via nucleophilic acyl substitution using POCl₃ or SOCl₂ to activate carboxylic acids . Optimization includes controlling reaction temperature (e.g., 0–5°C for exothermic steps) and using catalysts like DMAP to enhance yields. Solvent selection (e.g., dichloromethane or THF) and stoichiometric ratios of reactants (1:1.2 amine:acyl chloride) are critical to minimize side products .
Q. How can structural characterization of this compound be performed to confirm its purity and identity?
- Methodology : Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., distinguishing chloro and fluorophenyl groups) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O bonds observed in similar amides) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M–Cl]⁺ fragments) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?
- Methodology :
- Solubility : Test in polar aprotic solvents (DMF, DMSO) and non-polar solvents (ethyl acetate) via gradient solubility assays. Fluorophenyl derivatives often exhibit limited water solubility, requiring co-solvents for biological assays .
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure. Chloroamide bonds are prone to hydrolysis under alkaline conditions, necessitating storage at –20°C in inert atmospheres .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,2-dimethyl and 4-fluorophenyl groups influence reactivity in cross-coupling or functionalization reactions?
- Methodology :
- Computational modeling : Use DFT calculations to analyze electron density distribution (e.g., Fukui indices) and predict sites for electrophilic/nucleophilic attack .
- Experimental validation : Perform Suzuki-Miyaura couplings or Ullmann reactions to assess steric hindrance from the dimethyl group. Compare yields with non-methylated analogs (e.g., 3-chloro-N-(4-fluorophenyl)propanamide) .
Q. What in vitro or in vivo models are appropriate for evaluating the biological activity of this compound, particularly in enzyme inhibition or receptor binding?
- Methodology :
- Enzyme assays : Use fluorogenic substrates (e.g., APF/HPF for hydroxyl radical detection) to study antioxidant or pro-oxidant effects .
- Cellular models : Screen cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) and compare with structurally related compounds like N-(3-chloro-4-methoxyphenyl)acetamide .
- Receptor profiling : Radioligand binding assays for GPCRs or kinase targets, leveraging the fluorophenyl moiety’s potential affinity for aromatic pocket residues .
Q. How can metabolic stability and toxicity be assessed to prioritize this compound for further development?
- Methodology :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Chlorinated amides often show moderate-to-high metabolic clearance due to CYP450-mediated oxidation .
- Genotoxicity screening : Ames test for mutagenicity and Comet assay for DNA damage. Fluorophenyl groups may reduce toxicity compared to nitro or chloro analogs .
Q. What computational tools can predict the environmental impact or degradation pathways of this compound?
- Methodology :
- QSAR models : Use EPI Suite or TEST software to estimate biodegradation (e.g., BIOWIN scores) and ecotoxicity (e.g., LC50 for aquatic organisms) .
- Hydrolysis studies : Simulate environmental conditions (pH 5–9, 25°C) to identify breakdown products (e.g., 4-fluoroaniline derivatives) using GC-MS .
Data Contradictions and Resolution
- Synthetic yields : Reports for analogous compounds vary (75–84% vs. 2–5% ). These discrepancies may arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or scale-up challenges.
- Biological activity : Fluorophenyl-containing amides in show moderate anticancer activity, while chloro analogs in exhibit receptor binding but higher toxicity. Researchers should prioritize substituent tuning to balance efficacy and safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
